molecular formula C8F10 B1295215 Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- CAS No. 651-89-8

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-

Cat. No.: B1295215
CAS No.: 651-89-8
M. Wt: 286.07 g/mol
InChI Key: WWZNHODBHBVRID-UHFFFAOYSA-N
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Description

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C8F10 and its molecular weight is 286.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is used as a monomer in the synthesis of functionalized arylene main-chain ionomers . These ionomers are used in the construction of fuel cell membranes .

Mode of Action

Perfluoro-p-xylene interacts with its targets through a series of chemical reactions. It undergoes polycondensation with 4,4’-dihydroxybiphenyl or bisphenol 2,2-bis(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF) to form polymers . After polymerization, the perfluoro-p-xylene unit can undergo nucleophilic aromatic substitution reactions, introducing phosphonic acid groups into the polymer via a reaction with tris(trimethylsilyl)phosphite . Electrophilic sulfonation of these polymers is also possible .

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution reactions suggests it may interact with biochemical pathways involving similar reactions .

Pharmacokinetics

Its use in the synthesis of polymers suggests it may have high stability and low bioavailability .

Result of Action

The primary result of perfluoro-p-xylene’s action is the formation of highly stable arylene main-chain ionomers . These ionomers form flexible and mechanically robust films with excellent chemical and thermal stabilities . They are used in the construction of fuel cell membranes, offering an alternative to materials like Nafion® that exhibit high methanol permeability .

Action Environment

The action of perfluoro-p-xylene is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, its ability to undergo nucleophilic aromatic substitution reactions is dependent on the presence of tris(trimethylsilyl)phosphite . Additionally, the stability of the polymers it forms suggests it may be resistant to degradation in various environmental conditions .

Biochemical Analysis

Biochemical Properties

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- plays a significant role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the activity and stability of enzymes and proteins, potentially leading to changes in biochemical pathways. For instance, the presence of multiple fluorine atoms can enhance the binding affinity of the compound to specific enzyme active sites, thereby modulating their catalytic activity .

Cellular Effects

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it can bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites within cells, thereby affecting overall metabolic homeostasis. For instance, it can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular compartments .

Subcellular Localization

The subcellular localization of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNHODBHBVRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215404
Record name Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-89-8
Record name Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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